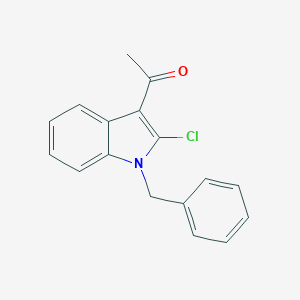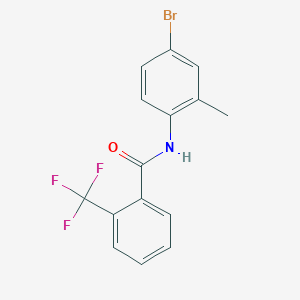![molecular formula C19H19F3N2O B256995 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine
Vue d'ensemble
Description
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research for its psychoactive properties. TFMPP is not approved for human consumption and is classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the release of serotonin in the brain, which can affect mood and behavior.
Effets Biochimiques Et Physiologiques
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been shown to have a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect cognitive function, including memory and attention. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research for its psychoactive properties and its effects on serotonin receptors in the brain. However, its use is limited due to its classification as a controlled substance and the potential for abuse. Researchers must follow strict regulations and obtain appropriate permits to use 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine in their experiments.
Orientations Futures
There are several future directions for research involving 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine. One area of interest is the development of new psychoactive drugs that target serotonin receptors in the brain. Another area of research is the investigation of the therapeutic potential of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and related compounds in the treatment of mood and anxiety disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and its potential long-term effects on the brain and other organs.
Applications De Recherche Scientifique
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has been shown to have effects on serotonin receptors in the brain, which are involved in mood regulation and other physiological processes. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has also been used as a reference compound in the development of new psychoactive drugs.
Propriétés
Nom du produit |
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine |
|---|---|
Formule moléculaire |
C19H19F3N2O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)18(25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Clé InChI |
UOJHYVAKORDOHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














